molecular formula C18H16N8O2S B11577201 N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11577201
M. Wt: 408.4 g/mol
InChI Key: IQGXNDGAFZSDNB-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound featuring a 1,3,5-triazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanylmethyl-linked 5-(pyridin-4-yl)-1,3,4-oxadiazole moiety at position 4. The triazine scaffold is known for its role in medicinal chemistry due to its hydrogen-bonding capabilities and planar geometry, which facilitate interactions with biological targets . The ortho-methoxy substitution on the phenyl ring introduces steric and electronic effects that could influence molecular conformation and target engagement.

Properties

Molecular Formula

C18H16N8O2S

Molecular Weight

408.4 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C18H16N8O2S/c1-27-13-5-3-2-4-12(13)21-17-23-14(22-16(19)24-17)10-29-18-26-25-15(28-18)11-6-8-20-9-7-11/h2-9H,10H2,1H3,(H3,19,21,22,23,24)

InChI Key

IQGXNDGAFZSDNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CSC3=NN=C(O3)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the pyridine and oxadiazole groups. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, such as inhibition, activation, or allosteric modulation. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

N-(2-Methoxyphenyl)-6-(3-Methylbenzofuran-2-yl)-1,3,5-Triazine-2,4-Diamine

This analog replaces the oxadiazole-pyridinyl-sulfanylmethyl group with a 3-methylbenzofuran moiety . Benzofuran is a bicyclic aromatic system with increased lipophilicity (ClogP ~3.2 estimated) compared to the oxadiazole-pyridinyl group (ClogP ~1.8). The methyl group on benzofuran further enhances hydrophobicity, which may reduce aqueous solubility but improve membrane permeability.

N-(4-Methoxyphenyl)-6-{[(5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl}-1,3,5-Triazine-2,4-Diamine

Here, the oxadiazole ring is substituted with a 1,2,4-triazole, and the methoxyphenyl group is para-substituted . The triazole ring, being less electron-deficient than oxadiazole, may reduce π-π stacking interactions.

6-Ethoxy-N-(4-Fluoro-Benzyl)-N'-(2-Methoxy-Pyridin-4-yl)-[1,3,5]Triazine-2,4-Diamine

This derivative () introduces ethoxy and fluorobenzyl groups, significantly altering polarity and steric bulk. The ethoxy group increases hydrophilicity, while the fluorobenzyl moiety may enhance metabolic stability .

Physicochemical and Structural Analysis

Compound Name Substituent Groups Molecular Formula Molecular Weight Key Features
Target Compound 2-Methoxyphenyl, Oxadiazole-pyridinyl-sulfanylmethyl C₁₉H₁₇N₈O₂S 433.46 Ortho-methoxy, sulfanyl linker, oxadiazole-pyridinyl
N-(2-Methoxyphenyl)-6-(3-Methylbenzofuran-2-yl)-1,3,5-Triazine-2,4-Diamine 2-Methoxyphenyl, 3-Methylbenzofuran C₂₀H₁₈N₆O₂ 398.40 Benzofuran increases lipophilicity; no sulfanyl linker
N-(4-Methoxyphenyl)-6-{[(5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]Methyl}-1,3,5-Triazine-2,4-Diamine 4-Methoxyphenyl, Triazole-phenyl-sulfanylmethyl C₁₉H₁₈N₈OS 406.46 Para-methoxy, triazole-phenyl, sulfanyl linker
6-Ethoxy-N-(4-Fluoro-Benzyl)-N'-(2-Methoxy-Pyridin-4-yl)-[1,3,5]Triazine-2,4-Diamine Ethoxy, 4-Fluoro-benzyl, 2-Methoxy-pyridin-4-yl C₂₀H₂₁FN₆O₂ 396.42 Ethoxy enhances solubility; fluorobenzyl improves metabolic stability

Biological Activity

The compound N-(2-methoxyphenyl)-6-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,3,5-triazine-2,4-diamine is a novel triazine derivative that incorporates multiple bioactive moieties. Its structural complexity suggests potential for diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound has the following chemical formula: C18H16N8O2S . It consists of a triazine core , a methoxyphenyl group , and a pyridinyl oxadiazole , which are known for their pharmacological properties.

PropertyValue
Molecular FormulaC18H16N8O2S
Molecular Weight392.43 g/mol
CAS Number669744-37-0

Anticancer Activity

Recent studies indicate that compounds containing the 1,3,4-oxadiazole moiety exhibit significant anticancer properties by targeting various cellular mechanisms. The incorporation of the pyridine and triazine rings enhances their efficacy against cancer cell lines.

  • Mechanism of Action :
    • The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
    • Molecular docking studies suggest that it binds effectively to these targets, potentially leading to apoptosis in cancer cells.
  • Case Studies :
    • In vitro tests showed that derivatives similar to this compound have IC50 values below those of standard chemotherapy agents like doxorubicin .
    • A study demonstrated that compounds with similar structures exhibited cytotoxic effects on human breast cancer cells (MCF-7) and human liver cancer cells (HepG2) .

Antimicrobial Activity

The oxadiazole derivatives have also been recognized for their antimicrobial properties.

  • Mechanism of Action :
    • These compounds interfere with bacterial biofilm formation and disrupt cell wall synthesis .
    • The presence of the methoxy group is believed to enhance lipophilicity, allowing better membrane permeability.
  • Experimental Findings :
    • Studies have shown that derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
    • A notable study reported significant inhibition rates at concentrations as low as 50 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • The methoxyphenyl group enhances lipophilicity and may improve cellular uptake.
  • The pyridinyl oxadiazole moiety is crucial for anticancer activity due to its ability to interact with specific biological targets.

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